molecular formula C18H17NO5S2 B2576745 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097872-92-7

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2576745
M. Wt: 391.46
InChI Key: UNGULJLQZXIBMV-UHFFFAOYSA-N
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Description

Compounds with furan and thiophene rings are common in organic chemistry. Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom . Both of these structures are found in many biologically active compounds .


Synthesis Analysis

The synthesis of compounds with furan and thiophene rings often involves reactions such as intramolecular cyclization . For example, substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids can undergo intramolecular cyclization in the presence of acetic or propionic anhydride to afford novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones .


Molecular Structure Analysis

The molecular structure of these compounds can be characterized by techniques such as elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving these compounds often proceed with the preservation of a 2,4-dioxobutanoic acid fragment . The reactions often involve several possible sites for nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of the furan and thiophene rings. For example, these compounds are often colored crystalline substances, readily soluble in chloroform, DMSO, when heated in toluene, ethanol and insoluble in water and alkanes .

Scientific Research Applications

Synthesis and Derivatization

Research has demonstrated innovative synthesis and derivatization strategies for sulfonamides, incorporating thiophene and furan motifs. These methodologies provide access to a wide array of heterocyclic compounds through regioselective sulfonation and subsequent reactions, offering versatile building blocks for further chemical exploration (Hartman & Halczenko, 2009).

Carbonic Anhydrase Inhibition

Sulfonamides with furan and thiophene substituents have shown significant activity as carbonic anhydrase inhibitors. These findings are crucial for developing new therapeutic agents for conditions like glaucoma, where effective intraocular pressure management is essential (Ilieș et al., 2000).

Antibacterial, Antiurease, and Antioxidant Activities

Compounds synthesized from furan and thiophene derivatives have been evaluated for their antibacterial, antiurease, and antioxidant properties. These activities highlight the potential of such sulfonamides in developing new treatments for infections and conditions associated with oxidative stress (Sokmen et al., 2014).

Molecular Docking and Drug Development

Advanced studies involving molecular docking have assessed the potential of furan and thiophene sulfonamide derivatives as inhibitors against key enzymes in inflammatory pathways. These investigations are pivotal for the rational design of anti-inflammatory and antithrombotic drugs, showcasing the therapeutic potential of these compounds (Sekhar et al., 2009).

Synthesis of Complexes for Supramolecular Architecture

The synthesis of novel complexes using sulfonamide Schiff bases derived from furan and thiophene compounds illustrates the potential for constructing supramolecular architectures. These complexes have been characterized and analyzed for their structural and photoluminescent properties, underscoring the versatility of these compounds in materials science (Li et al., 2009).

Future Directions

Future research in this area could involve the synthesis of new compounds with furan and thiophene rings, studying their properties, and investigating their potential applications in various fields .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-26(21,13-5-6-16-17(11-13)24-9-8-23-16)19-12-14(15-3-1-7-22-15)18-4-2-10-25-18/h1-7,10-11,14,19H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGULJLQZXIBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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